molecular formula C14H11NO4S B1141657 3-(4-Methylthiophenyl)-5-nitrobenzoic acid CAS No. 1261966-64-6

3-(4-Methylthiophenyl)-5-nitrobenzoic acid

Cat. No. B1141657
M. Wt: 289.30644
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic oxidation or other chemical reactions that introduce functional groups like nitro or methyl groups into the benzoic acid framework. For instance, the synthesis of 3-methyl-4-nitrobenzoic acid via oxidation of dimethylnitrobenzene with molecular oxygen catalyzed by cobalt acetate highlights a typical synthetic approach that may be adapted for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid (Yueqin Cai & Qiu Shui, 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(4-Methylthiophenyl)-5-nitrobenzoic acid often exhibits distinct features like hydrogen bonding and molecular geometry that influence their physical and chemical properties. X-ray crystallography provides insights into these structures, revealing the arrangement of molecules and the impact of substituents on the overall molecular configuration.

Chemical Reactions and Properties

Chemical reactions involving nitrobenzoic acid derivatives can lead to a variety of products, depending on the reactants and conditions used. For example, reactions with amines or thiophenol can yield amidine derivatives or thioimidate products, respectively. These reactions are crucial for functionalizing the benzoic acid moiety and altering its chemical behavior (D. M. Argilagos et al., 1998).

Scientific Research Applications

Organic Synthesis and Material Chemistry

  • The study of ring-opening reactions of nitrothiophenes, including similar structures to 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, has led to the development of new functionalized nitro-unsaturated building blocks. These compounds have applications in synthesizing complex organic molecules and materials (Dell'erba et al., 2001).

Pharmacological Applications

  • The synthesis and characterization of compounds structurally related to 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, such as various nitrobenzoate ligands, have been explored for their potential pharmacological activities. These studies aim to understand the physical properties, structural configurations, and bioactivities of these compounds, which could lead to the development of new therapeutic agents (Mallick et al., 2017).

Environmental and Chemical Safety

  • Research on the stability and degradation of nitroaromatic compounds, including those similar to 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, is crucial for assessing their environmental impact and safety. Studies focusing on the stability-indicating assays and degradation pathways of these compounds can help in the development of safer and more sustainable chemical processes (de Freitas et al., 2014).

Advanced Materials and Chemical Analysis

  • The design and synthesis of organic compounds with specific electronic and optical properties, such as first-order hyperpolarizability and molecular orbital analyses, are areas of active research. Compounds structurally related to 3-(4-Methylthiophenyl)-5-nitrobenzoic acid have been studied for their potential applications in creating advanced materials and in analytical chemistry (Kumar et al., 2014).

Chemical Processes and Synthesis Optimization

  • Innovative methods for synthesizing and optimizing the production of nitrobenzoic acid derivatives have been explored. These studies contribute to the development of more efficient, greener chemical processes, potentially applicable to compounds like 3-(4-Methylthiophenyl)-5-nitrobenzoic acid (Mei et al., 2018).

properties

IUPAC Name

3-(4-methylsulfanylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCWYKIVZZCALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylthiophenyl)-5-nitrobenzoic acid

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